molecular formula C9H18N2O2 B1418905 3-(4-Methylpiperazin-1-yl)butanoic acid CAS No. 1154994-31-6

3-(4-Methylpiperazin-1-yl)butanoic acid

Cat. No.: B1418905
CAS No.: 1154994-31-6
M. Wt: 186.25 g/mol
InChI Key: UVRQDRPFLZWCCS-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)butanoic acid (CAS 1154994-31-6) is a nitrogen-containing carboxylic acid characterized by a four-carbon aliphatic chain (butanoic acid) substituted at the 3-position with a 4-methylpiperazine moiety. Its molecular formula is C₉H₁₇N₂O₂, with a molecular weight of 200.28 g/mol and a purity of ≥95% . This compound is widely utilized as a building block in medicinal chemistry, particularly in the synthesis of asymmetrical diindolyl-methyl analogues and amide derivatives, as demonstrated in the preparation of N,N’-(3,3’-methylenebis(1H-indole-4,3-diyl))bis(4-(4-methylpiperazin-1-yl)butanamide) (ECH-110) via HATU-mediated coupling reactions . Its commercial availability (e.g., from Combi-Blocks and CymitQuimica) underscores its relevance in high-throughput drug discovery pipelines .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(7-9(12)13)11-5-3-10(2)4-6-11/h8H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRQDRPFLZWCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)butanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and cancer.

  • Industry: The compound is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Methylpiperazin-1-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

  • Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperazine-containing carboxylic acids allows for tailored applications in drug design. Below is a detailed comparison of 3-(4-methylpiperazin-1-yl)butanoic acid with its analogs:

Table 1: Structural and Functional Comparison of Piperazine-Substituted Carboxylic Acids

Compound Name CAS Number Molecular Formula Key Features Applications/Notes References
This compound 1154994-31-6 C₉H₁₇N₂O₂ Aliphatic chain (butanoic acid), 3-position substitution, no aromatic groups. Intermediate in amide coupling for bioactive molecules (e.g., ECH-110).
4-(4-Methylpiperazin-1-yl)butanoic acid 58077-68-2 C₉H₁₇N₂O₂ Positional isomer (4-substitution vs. 3-substitution). Altered spatial arrangement may affect receptor binding; similar synthetic uses.
2-(4-Methylpiperazin-1-yl)benzoic acid 159589-70-5 C₁₂H₁₆N₂O₂ Aromatic benzoic acid core with 2-position substitution. Enhanced π-π stacking potential; used in kinase inhibitors.
3-Methyl-2-(4-methylpiperazin-1-yl)butanoic acid - C₁₀H₁₉N₂O₂ Methyl branch at 2-position; increased steric hindrance. Potential for reduced metabolic clearance; under investigation in lead optimization.
4-[4-(3-Methoxyphenyl)piperazin-1-yl]butanoic acid - C₁₅H₂₂N₂O₃ Aryl-substituted (3-methoxyphenyl); electron-donating group. Improved solubility via methoxy H-bonding; explored for CNS-targeting agents.
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid 620931-01-3 C₁₆H₁₈N₂O₅ Ketone group (4-oxo) and benzodioxole moiety. Enhanced electrophilicity; used in experimental phasing for crystallography.
3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride - C₈H₁₈Cl₂N₂O₂ Shorter chain (propanoic acid); dihydrochloride salt. Improved aqueous solubility; preclinical studies for ion channel modulation.

Key Comparative Insights

Positional Isomerism: The 3- vs. 4-substitution in butanoic acid analogs (e.g., this compound vs. 4-(4-methylpiperazin-1-yl)butanoic acid) alters steric and electronic profiles, impacting binding affinity in receptor-ligand interactions .

Aromatic vs. Aliphatic Cores : Benzoic acid derivatives (e.g., 2-(4-methylpiperazin-1-yl)benzoic acid) exhibit stronger π-π interactions compared to aliphatic analogs, making them suitable for targeting hydrophobic enzyme pockets .

Functional Group Modifications: Ketone Introduction: The 4-oxo group in 4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid increases electrophilicity, enhancing reactivity in nucleophilic acyl substitution reactions . Methoxy Substitution: 4-[4-(3-Methoxyphenyl)piperazin-1-yl]butanoic acid leverages the methoxy group for improved solubility and CNS penetration .

Salt Forms: Dihydrochloride salts (e.g., 3-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride) offer superior solubility, critical for in vivo pharmacokinetic studies .

Biological Activity

3-(4-Methylpiperazin-1-yl)butanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring , which is known for its versatility in biological interactions, alongside a butanoic acid moiety. This structural combination may allow it to exhibit amphoteric properties, acting as both an acid and a base depending on the environmental conditions. The presence of the piperazine ring suggests potential interactions with various biological targets, including receptors and enzymes.

Antifungal Activity

A series of studies have synthesized derivatives of this compound as potential antifungal agents. These compounds were created through intramolecular cyclization methods, with initial findings indicating promising antifungal properties. However, specific data on the efficacy of this compound itself remains limited, necessitating further research to elucidate its precise biological activity and mechanisms .

Antimalarial Activity

Research has also identified analogs that include 4-aminoquinoline derivatives featuring the piperazine structure. These compounds demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum, suggesting that piperazine-containing compounds may be effective in combating malaria. The lead molecules showed good solid-state properties and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for drug development .

While specific mechanisms for this compound are not well-documented, the structural characteristics imply potential interactions with various biological pathways:

  • Enzyme Inhibition : The piperazine ring could facilitate binding to enzymes or receptors involved in metabolic pathways.
  • Receptor Modulation : Compounds with similar structures have shown activity in modulating neurotransmitter receptors, indicating that this compound might influence neurochemical pathways.

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/PathwayReference
This compoundAntifungalVarious fungi
4-aminoquinoline derivativeAntimalarialP. falciparum (CQ-R)

Future Directions

Further research is essential to fully understand the biological activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal model studies to assess therapeutic efficacy and safety.
  • Mechanistic Studies : Elucidating the specific biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against target pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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